molecular formula C20H24N2O6·HCl·XH2O B179286 N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid CAS No. 35369-53-0

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid

Cat. No. B179286
CAS RN: 35369-53-0
M. Wt: 388.4 g/mol
InChI Key: GRUVVLWKPGIYEG-UHFFFAOYSA-N
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Description

HBED is a synthetic hexadentate iron chelator with the molecular formula C20H24N2O6 . It has been used in various studies, including those targeting the iron requirement of Pseudomonas aeruginosa .


Synthesis Analysis

HBED can be synthesized through various methods. One approach involves the conversion of N,N’-di(2-hydroxybenzyl)ethylenediamine to the diamide HBEDDA via reaction with formaldehyde and HCN followed by hydrolysis .


Molecular Structure Analysis

The molecular structure of HBED includes two phenolic rings, each attached to an ethylenediamine group, which is further connected to a diacetic acid group . The InChI representation of the molecule is InChI=1S/C20H24N2O6/c23-17-7-3-1-5-15 (17)11-21 (13-19 (25)26)9-10-22 (14-20 (27)28)12-16-6-2-4-8-18 (16)24/h1-8,23-24H,9-14H2, (H,25,26) (H,27,28) .


Chemical Reactions Analysis

HBED has been found to form complexes with divalent and trivalent metal ions like Cu2+ . It has also been used as an iron chelator, targeting the iron requirement of Pseudomonas aeruginosa .


Physical And Chemical Properties Analysis

HBED has a molecular weight of 388.4 g/mol . It is a hexadentate ligand, meaning it can form complexes with metal ions through six donor atoms.

Scientific Research Applications

Iron Chelation and Toxicity

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) and its derivatives have been studied for their iron chelating efficacy. Esters and lactones of HBED showed enhanced oral iron chelating activity but also increased toxicity in biological models (Pitt et al., 1986). Additionally, HBED's prodrugs, designed to improve bioavailability, demonstrated potential as cytoprotective agents against oxidative damage by hydrogen peroxide (Thiele & Sloan, 2016).

Radiopharmaceutical Applications

HBED and its variants have been explored for their use in radiopharmaceuticals. For instance, studies on gallium and indium complexes of HBED-like ligands showed rapid clearance from blood and effective hepatobiliary clearance in non-human primates (Mathias et al., 1988). Moreover, Br phi HBED, a derivative of HBED, was developed to improve radiolabeling of antibodies, demonstrating high tumor uptake and rapid blood clearance in animal models (Mathias et al., 1990).

Metal Ion Complexation

The stability constants of HBED with various metal ions have been a subject of research. The ligand showed high stability constants with trivalent and divalent metal ions, indicating its potential for metal ion complexation applications (Ma et al., 1994).

Agricultural Use

HBED's efficacy as an Fe source in plant nutrition was explored for soybean plants grown in calcareous soil. It was found that HBED could be a long-lasting alternative to traditional Fe chelates for correcting iron chlorosis in dicotyledonous plants (Nadal et al., 2012).

Oxidative Stress and Cytotoxic Activity

Research has also delved into the role of HBED derivatives in protecting against oxidative stress and their cytotoxic activities. N,N'-bis-(3,4,5-trimethoxybenzyl) ethylenediamine N,N'-diacetic acid, a derivative, showed potential in protecting cells against the deleterious effects of hydrogen peroxide (Galey et al., 2000). Additionally, certain ethylenediamine derivatives of HBED exhibited cytotoxic activity towards various human cancer cell lines, suggesting potential in cancer treatment (Musa et al., 2014).

Future Directions

Further studies are needed to evaluate the potential clinical usefulness of HBED for the chronic treatment of transfusional iron overload and acute iron poisoning . Its effectiveness as an adjunctive for conventional antibiotic treatment against biofilm-dwelling P. aeruginosa also warrants further investigation .

properties

IUPAC Name

2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUVVLWKPGIYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189556
Record name N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid

CAS RN

35998-29-9
Record name N,N′-Bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35998-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035998299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-BIS(2-HYDROXYBENZYL)ETHYLENEDIAMINE-N,N'-DIACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9PRC5C53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
394
Citations
R Ma, RJ Motekaitis, AE Martell - Inorganica chimica acta, 1994 - Elsevier
The stability constants of 1:1 complexes of N,N′-bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED) with trivalent and divalent metal ions have been determined by …
Number of citations: 76 www.sciencedirect.com
RJ Motekaitis, AE Martell, MJ Welch - Inorganic Chemistry, 1990 - ACS Publications
The stability constants and otherequilibrium parameters of the trivalent metal ion complexes of three multidentate ligands have been determined: A',(V-bis (2-hydroxy-3, 5-dimethylbenzyl…
Number of citations: 68 pubs.acs.org
S Saito, H Hoshino, T Yotsuyanagi - Bulletin of the Chemical Society of …, 2000 - journal.csj.jp
The luminescent properties of a terbium complex with a hexadentate ligand of N,N ′ -Bis(2-hydroxybenzyl)ethylenediamine-N,N ′ -diacetic acid (HBED) having a phenolate functional …
Number of citations: 6 www.journal.csj.jp
K Mettrick, K Hassan, I Lamont, D Reid - Antibiotics, 2020 - mdpi.com
Targeting the iron requirement of Pseudomonas aeruginosa may be an effective adjunctive for conventional antibiotic treatment against biofilm-dwelling P. aeruginosa. We, therefore, …
Number of citations: 17 www.mdpi.com
NA Thiele, KA Abboud, KB Sloan - European Journal of Medicinal …, 2016 - Elsevier
The development of iron chelators suitable for the chronic treatment of diseases where iron accumulation and subsequent oxidative stress are implicated in disease pathogenesis is an …
Number of citations: 6 www.sciencedirect.com
T Katsuyama, T Kumai - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
N,N′-Bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (hbed) reacts with iron(III) to form a red complex having an absorption maximum at 485 nm. The iron(III) complex is so …
Number of citations: 3 www.journal.csj.jp
EH Lau, EA Cerny, BJ Wright… - The Journal of …, 1983 - translationalres.com
An iron chelator of low water solubility, HBED, has been encapsulated in the lipid bilayers of unilamellar and multilamellar liposomes. The effectiveness of liposome-encapsulated …
Number of citations: 21 www.translationalres.com
KE Sullivan, SR Lavin, S Livingston… - Journal of Animal …, 2022 - Wiley Online Library
While iron overload disorder (IOD) and related disease states are not considered a common occurrence in domestic equids, these issues appear prevalent in black rhinoceroses under …
Number of citations: 1 onlinelibrary.wiley.com
P Nadal, L Hernández-Apaolaza, JJ Lucena - Plant and soil, 2009 - Springer
Iron chlorosis is commonly corrected by the application of EDDHA chelates, whose industrial synthesis produces o,oEDDHA together with a mixture of regioisomers and other unknown …
Number of citations: 27 link.springer.com
P Nadal, C García-Delgado, D Hernández… - Plant and soil, 2012 - Springer
Aims The efficacy of N,N′-bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED) as an Fe source in plant nutrition for soybean (Glycine max) plants grown in calcareous …
Number of citations: 36 link.springer.com

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